6-Hydroxymelatonin

Free Radical Biology Antioxidant Assay Lipid Peroxidation

6-Hydroxymelatonin (6-OHM, CAS 2208-41-5) is the major active melatonin metabolite, produced via CYP1A2-mediated hepatic hydroxylation. Its distinct 6-hydroxy moiety confers a sub-nanomolar affinity (IC50 500 pM) for central melatonin receptors and a superior capacity to scavenge peroxyl radicals and superoxide anions compared to melatonin and Trolox. This strictly defined biochemical signature makes it the only choice for experiments requiring a pure, active metabolite with a proven, differentiated profile. Use as a stringent positive control in lipid peroxidation assays, a pharmacological tool to dissect MT1/MT2 signaling pathways, or a certified reference standard for LC-MS/MS and HPLC method validation. Ideal for research into neuroprotection, skin aging, and atherosclerosis.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 2208-41-5
Cat. No. B016111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxymelatonin
CAS2208-41-5
SynonymsN-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide;  6-Hydroxy-N-acetyl-5-methoxytryptamine; 
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)O
InChIInChI=1S/C13H16N2O3/c1-8(16)14-4-3-9-7-15-11-6-12(17)13(18-2)5-10(9)11/h5-7,15,17H,3-4H2,1-2H3,(H,14,16)
InChIKeyOMYMRCXOJJZYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxymelatonin (CAS 2208-41-5): Research-Grade Melatonin Metabolite for Advanced Neuroprotection & Antioxidant Studies


6-Hydroxymelatonin (6-OHM, CAS 2208-41-5) is the major active metabolite of melatonin, produced endogenously in humans primarily via CYP1A2-mediated hepatic hydroxylation [1]. Unlike the structurally simpler precursor melatonin, 6-OHM possesses an additional hydroxyl group at the 6-position of the indole ring, which confers distinct physicochemical and biological properties [2]. This compound is a full agonist at MT1 and MT2 melatonin receptors and is recognized for its potent free radical scavenging and neuroprotective activities, often surpassing the parent molecule in comparative assays [3].

Why Melatonin and Its Other Metabolites Cannot Substitute for 6-Hydroxymelatonin (CAS 2208-41-5)


Direct substitution with melatonin or other structurally related compounds (e.g., N-acetylserotonin) is scientifically unsound. The presence of the 6-hydroxy moiety in 6-OHM fundamentally alters its reactivity, receptor binding profile, and metabolic fate. While melatonin is a well-known antioxidant, 6-OHM demonstrates a distinct, often superior, capacity to scavenge specific free radicals like peroxyl radicals and superoxide anions [1]. Furthermore, its affinity for melatonin receptors and its metabolic conversion rates to excreted conjugates are quantifiably different from its parent compound and alternative metabolites, making it the only choice for experiments requiring a pure, active metabolite with a defined and differentiated biochemical signature [2].

Quantitative Evidence for Differentiated Use of 6-Hydroxymelatonin (CAS 2208-41-5) in Research


Superior Peroxyl Radical Scavenging Activity vs. Melatonin and Trolox

6-Hydroxymelatonin (6-OHM) demonstrates superior peroxyl radical scavenging activity compared to its parent compound, melatonin, as well as other standard antioxidants like Trolox, caffeine, and genistein. This differential potency was validated using density functional theory (DFT) calculations and kinetic studies in both lipid and aqueous solutions [1]. The study provides quantitative kinetic data for the first time, establishing a clear hierarchy of antioxidant capacity.

Free Radical Biology Antioxidant Assay Lipid Peroxidation

Differentiated Receptor Binding Affinity at Melatonin Receptors (MT1/MT2) vs. Melatonin and N-Acetylserotonin

6-Hydroxymelatonin acts as a potent displacer of the melatonin agonist 2-[125I]iodomelatonin at central melatonin receptors, but with a quantifiably different affinity compared to melatonin itself and other related molecules. In rat area postrema tissue, the IC50 for 6-OHM is 500 pM, which is 25-fold less potent than melatonin (IC50 20 pM) but still in the sub-nanomolar range [1]. This affinity is substantially higher (50-fold) than that of N-acetylserotonin (IC50 25 nM) [1]. In retinal tissue, a similar pattern emerges with IC50 values of 1.6 nM for 6-OHM and 40 pM for melatonin [2].

Receptor Pharmacology Melatonergic Signaling Binding Assay

Comparative Neuroprotection in Oxygen-Glucose Serum Deprivation (OGSD) Assay vs. Melatonin

A direct head-to-head comparison of the neuroprotective effects of melatonin (Mel) and 6-hydroxymelatonin (6-OHMel) was conducted in an in vitro model of ischemia/reperfusion injury using N2a cells subjected to oxygen-glucose serum deprivation (OGSD) [1]. The study revealed distinct mechanistic and temporal profiles. 6-OHMel was found to be more effective at inhibiting cytochrome C release, a key step in mitochondrial apoptosis, compared to Mel [1]. Furthermore, the compounds exhibited different temporal patterns of ROS scavenging and caspase-3 inhibition: 6-OHMel's effect on caspase-3 was prominent at 12 hours post-OGSD, while Mel's effect occurred at 24 hours [1].

Neuroprotection Ischemia/Reperfusion Injury In Vitro Model

Quantitative Metabolic Pathway Engagement: CYP1A2 6-Hydroxylation Kinetics

The formation of 6-hydroxymelatonin from melatonin is a well-characterized, CYP1A2-driven metabolic pathway. Studies using recombinant human P450 enzymes have quantified the kinetic parameters of this reaction, establishing the affinity and capacity of the primary enzymes responsible [1]. For CYP1A2, the principal hepatic enzyme, the Km was determined to be 25.9 ± 2.47 μM and Vmax was 10.6 ± 0.32 pmol min⁻¹ pmol⁻¹ P450. This contrasts with the kinetics for CYP1A1 and CYP1B1, which have different Km and Vmax values [1].

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Comparative In Vivo Protection Against Iron-Induced Lipid Peroxidation

The neuroprotective efficacy of 6-hydroxymelatonin (6-OHM) has been demonstrated in vivo against Fe²⁺-induced lipid peroxidation in the rat hippocampus, a model relevant to neurodegenerative disorders like Parkinson's and Alzheimer's diseases [1]. While the study shows 6-OHM's effectiveness, it is important to note that a comparative study on hepatic protection found melatonin to be more effective than 6-OHM in reducing serum markers of liver injury induced by alpha-naphthylisothiocyanate (ANIT) in rats [2]. This context-specific efficacy underscores the need for a nuanced selection of the compound based on the target organ and injury model.

In Vivo Neuroprotection Lipid Peroxidation Metal-Induced Toxicity

Recommended Research & Industrial Applications for 6-Hydroxymelatonin (CAS 2208-41-5) Based on Evidence


Mechanistic Studies of Peroxyl Radical-Mediated Oxidative Stress

Use 6-hydroxymelatonin as a positive control or reference compound in assays designed to evaluate peroxyl radical scavenging capacity. Its superior performance compared to melatonin and Trolox makes it a more stringent benchmark for novel antioxidant candidates in lipid and aqueous environments [1]. This is particularly relevant for research into skin aging, atherosclerosis, and neurodegenerative diseases where lipid peroxidation is a key pathological event.

Pharmacological Differentiation of Melatonin Receptor Subtypes (MT1/MT2)

Employ 6-hydroxymelatonin as a pharmacological tool to differentiate between melatonin receptor subtypes or signaling pathways. Its sub-nanomolar affinity (IC50 500 pM) for central melatonin receptors, distinct from both melatonin (IC50 20 pM) and N-acetylserotonin (IC50 25 nM), allows for a more nuanced dissection of melatonergic signaling [1][2].

Validated Component in In Vitro Ischemia/Reperfusion and Neurotoxicity Models

Incorporate 6-hydroxymelatonin in cell-based assays (e.g., OGSD in N2a cells) to study mitochondrial apoptosis and ROS scavenging mechanisms. Its direct ROS scavenging activity and temporally distinct effect on caspase-3 compared to melatonin provide a specific profile that can be leveraged to dissect neuroprotective pathways [1]. It is also a validated protective agent in models of iron-induced neurotoxicity [2].

Analytical Standard for Melatonin Metabolite Quantification and CYP1A2 Activity Assays

Utilize high-purity 6-hydroxymelatonin as a certified reference standard for the development and validation of LC-MS/MS or HPLC methods for quantifying this primary melatonin metabolite in biological matrices (plasma, urine) [1]. Furthermore, its defined formation kinetics by CYP1A2 make it an essential component for in vitro assays designed to assess CYP1A2 enzyme activity or drug-drug interaction potential [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxymelatonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.